5-Methylpyrazine-2-carboxylic Acid
Overview
Description
5-Methylpyrazine-2-carboxylic acid is a pyrazine derivative . It has a molecular formula of C6H6N2O2, an average mass of 138.124 Da, and a monoisotopic mass of 138.042923 Da .
Synthesis Analysis
This compound can be prepared by the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazine carboxylic acid (MPCA) have been studied . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 316.5±37.0 °C at 760 mmHg, and a flash point of 145.2±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Metabolic Effects
5-Methylpyrazine-2-carboxylic Acid derivatives, such as 5-methylpyrazole-3-carboxylic acid, have been found to lower plasma free fatty acids and reduce adipokinetic effects of hormones like epinephrine and human growth hormone in humans, without altering blood sugar levels (Hollobaugh, Kruger, & Hamwi, 1967). Additionally, 5-Methylpyrazole-3-carboxylic acid salts with substituted adenine bases show greater lipolysis inhibitory activity, reducing serum free fatty acids, triglycerides, and cholesterol levels in fasted rats (Credner, Tauscher, Jozic, & Brenner, 1981).
Chemical Synthesis and Bioconversion
The compound has been used in the efficient synthesis of 2-bromo-5-methyl pyrazine (Madhusudhan, Vysabhattar, Reddy, & Narayana, 2009), and Agrobacterium sp. DSM 6336 has been shown to effectively bioconvert 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, useful in antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Pharmaceutical Applications
this compound derivatives have been studied for their potential in treating metabolic disorders. Acipimox, a derivative, effectively reduces triglycerides and increases high-density lipoprotein cholesterol levels in certain patient types (Sirtori, Gianfranceschi, Sirtori, Bernini, Descovich, Montaguti, Fuccella, & Musatti, 1981).
Antibacterial Activity
Derivatives of this compound, like 5-methylpyrazine-2-carbohydrazide, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Makhija, 2009).
Structural Chemistry
In crystallography, 5-Methylpyrazine-2,3-dicarboxylic acid forms a rare O-H-N trimer synthon between three symmetry-independent molecules in a Kagome lattice, indicating a requirement of Z' ≥ 2 for assembling acid-pyridine trimers (Babu & Nangia, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a pyrazine derivative Pyrazines are aromatic compounds that are often involved in various biological activities, including interactions with enzymes and receptors in the body
Mode of Action
It has been studied for its ability to form unique three-dimensional network structures when it reacts with certain compounds . This suggests that it may interact with its targets in a way that alters their structure or function, leading to changes in cellular processes. More detailed studies are required to fully understand this interaction.
Biochemical Pathways
It’s known that pyrazine derivatives can influence various biological pathways due to their potential interactions with enzymes and receptors
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methylpyrazine-2-carboxylic Acid is currently limited. Its solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
It’s known that the compound can form unique three-dimensional network structures when it reacts with certain compounds . This suggests that it may induce structural or functional changes in its targets, potentially affecting cellular processes. More research is needed to elucidate these effects.
Biochemical Analysis
Biochemical Properties
5-Methylpyrazine-2-carboxylic Acid plays a role in biochemical reactions, particularly in the context of solvent extraction and solvent stripping
Cellular Effects
It is known that it can influence cell function
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been studied for its pertraction through layered bulk liquid membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
5-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYJWCRKFLGNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203707 | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5521-55-1 | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrazinecarboxylic acid, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PYRAZINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B861RS5NHI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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